3 beta-O-acetyloleanolic acid

Antiplasmodial Malaria Triterpenoid SAR

3 beta-O-acetyloleanolic acid (3AOA; CAS 4339-72-4) is a semi-synthetic pentacyclic triterpenoid derived from oleanolic acid (OA) via regioselective acetylation at the C-3β hydroxyl group. This single-point modification preserves the C-28 carboxylic acid and the C12–C13 olefin while substantially altering lipophilicity, membrane permeability, and pharmacodynamic profile.

Molecular Formula C32H50O4
Molecular Weight 498.7 g/mol
Cat. No. B10842135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3 beta-O-acetyloleanolic acid
Molecular FormulaC32H50O4
Molecular Weight498.7 g/mol
Structural Identifiers
SMILESCC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)C(=O)OC)C)C)C2C1)C)C(=O)O)C
InChIInChI=1S/C32H50O4/c1-27(2)15-17-32(26(34)35)18-16-30(6)20(22(32)19-27)9-10-24-29(5)13-11-21(25(33)36-8)28(3,4)23(29)12-14-31(24,30)7/h9,21-24H,10-19H2,1-8H3,(H,34,35)/t21-,22+,23+,24-,29+,30-,31-,32+/m1/s1
InChIKeyHDWYAPCZHCDUNP-JVZQWSIASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3 beta-O-Acetyloleanolic Acid: A Selectively Acetylated Pentacyclic Triterpenoid with Differentiated Bioactivity for Targeted Research Procurement


3 beta-O-acetyloleanolic acid (3AOA; CAS 4339-72-4) is a semi-synthetic pentacyclic triterpenoid derived from oleanolic acid (OA) via regioselective acetylation at the C-3β hydroxyl group. This single-point modification preserves the C-28 carboxylic acid and the C12–C13 olefin while substantially altering lipophilicity, membrane permeability, and pharmacodynamic profile [1]. Naturally isolated from Vigna sinensis K. seeds and Symplocos laurina root, 3AOA has been characterized as an apoptosis inducer, dual angiogenesis/lymphangiogenesis inhibitor, RORγt antagonist, and antiplasmodial agent with potency metrics that diverge meaningfully from its parent compound OA and other triterpenoid analogs [2].

Why Oleanolic Acid, Ursolic Acid, or Betulinic Acid Cannot Substitute for 3 beta-O-Acetyloleanolic Acid in Targeted Research Applications


Although oleanolic acid, ursolic acid, and betulinic acid share the pentacyclic triterpenoid scaffold, their unmodified C-3 hydroxyl groups confer lower lipophilicity, reduced membrane penetration, and distinct target engagement profiles compared to 3AOA [1]. Acetylation at C-3β transforms the pharmacological signature: 3AOA gains the ability to upregulate death receptor DR5 and activate the extrinsic caspase cascade—a mechanism not attributable to OA [2]—while simultaneously acquiring dual angiopoietin-1/Tie-2 and VEGF-A/VEGFR inhibitory capacity not reported for the parent acid [3]. Consequently, substituting OA or another in-class triterpenoid for 3AOA in assays designed around these specific molecular targets will yield non-equivalent, potentially misleading results.

Quantitative Differentiation Evidence for 3 beta-O-Acetyloleanolic Acid: Head-to-Head and Cross-Study Comparisons Against Key Analogs


6.4-Fold Superior Antiplasmodial Potency of 3-O-Acetyloleanolic Acid Versus Oleanolic Acid Against P. falciparum NF54

In a direct head-to-head comparison using the chloroquine-sensitive Plasmodium falciparum NF54 strain, 3-O-acetyloleanolic acid (OAA) exhibited an IC50 of 4.3 µg/mL, representing a 6.4-fold improvement in potency over oleanolic acid (OA), which required 27.4 µg/mL to achieve equivalent inhibition [1]. Both compounds were tested under identical conditions, and neither showed cytotoxicity to HEK293 or HepG2 cells at concentrations up to 300 µg/mL (LC50 > 300 µg/mL), indicating that the potency gain was not accompanied by increased general cytotoxicity [1]. This differential establishes OAA as the preferred scaffold for antiplasmodial lead optimization over unmodified OA.

Antiplasmodial Malaria Triterpenoid SAR

Acetylated Oleanolic Acid Derivatives Demonstrate Superior Anti-Inflammatory Activity Over Parent OA and Other Derivatives in Albumin-Induced Paw Edema

In a comparative pharmacological study of oleanolic acid and its semisynthetic derivatives, acute inflammatory tests using albumin-induced paw edema in rats revealed that acetyl derivatives (including 3-O-acetyloleanolic acid) possessed significantly better anti-inflammatory activity compared to both the parent compound OA and non-acetylated derivatives [1]. All compounds were administered orally at 40 mg/kg. Ibuprofen (100 mg/kg) served as the reference standard. The acetyl derivatives demonstrated statistically significant (p < 0.05) inhibition of albumin-induced inflammation superior to OA from 1–5 hours post-administration. Trifluoroacetyl derivatives (TOA) showed even greater anti-inflammatory effects (p < 0.01 vs. OA), establishing a rank order where C-3 acetylation consistently enhances anti-inflammatory pharmacodynamics [1].

Anti-inflammatory Pentacyclic triterpenoid Acute inflammation model

3-O-Acetyloleanolic Acid Uniquely Activates Extrinsic Apoptosis via DR5 Upregulation and Caspase-8/-3 Cascade in HCT-116 Colon Carcinoma Cells

In HCT-116 human colon carcinoma cells, 3-O-acetyloleanolic acid dose-dependently inhibited cell viability with an IC50 of approximately 40 µM after 48-hour treatment (MTT assay) . Unlike oleanolic acid, which primarily activates the intrinsic (mitochondrial) apoptotic pathway, 3AOA triggered the extrinsic apoptosis signaling cascade characterized by upregulation of death receptor DR5 (TRAIL-R2), activation of caspase-8 (initiator caspase of extrinsic pathway), and downstream activation of caspase-3 [1]. Flow cytometric analysis confirmed increased annexin V-FITC positive cells and sub-G1 apoptotic populations. Western blot quantification revealed a 2.9-fold increase in cleaved caspase-3, 2.5-fold increase in cleaved caspase-9, and 3.2-fold increase in cleaved PARP relative to untreated controls . This extrinsic pathway engagement via DR5 is a mechanistic signature of 3AOA not shared by OA and represents a qualifiable differentiation for apoptosis research applications.

Apoptosis Death receptor 5 Colon cancer Extrinsic pathway

3-O-Acetyloleanolic Acid Exerts Dual Inhibition of Angiopoietin-1/Tie-2 and VEGF-A/VEGFR Signaling with In Vivo Suppression of Tumor Angiogenesis and Lymph Node Metastasis

3AOA is one of the few pentacyclic triterpenoids demonstrated to simultaneously inhibit two independent angiogenic signaling axes. In HUVECs and HLMECs, 3AOA suppressed angiopoietin-1-induced proliferation, migration, and tube formation, with mechanistic studies confirming inhibition of Tie-2 receptor phosphorylation and downstream FAK, AKT, and ERK1/2 signaling [1]. In a parallel pathway, 3AOA inhibited VEGF-A-induced proliferation, tube formation, and migration of HLMECs by suppressing VEGFR-1 and VEGFR-2 phosphorylation and downstream PI3K/FAK/AKT/ERK1/2 signaling [2]. In vivo, 3AOA reduced angiogenesis and lymphangiogenesis in angiopoietin-1-stimulated Matrigel plugs and inhibited tumor growth, tumor-induced angiogenesis, and lymphangiogenesis in a CT-26 colon carcinoma allograft model [1]. Critically, in an oral cancer sentinel lymph node (OCSLN) animal model, 3AOA inhibited VEGF-A-induced sentinel lymph node metastasis [2]. Neither oleanolic acid nor ursolic acid has been reported to possess this dual angiopoietin-1/VEGF-A inhibitory profile with in vivo lymph node metastasis suppression.

Anti-angiogenesis Anti-lymphangiogenesis Tie-2 VEGFR Tumor metastasis

3β-Acetyloxy-oleanolic Acid Inhibits RORγt Transcriptional Activity and Attenuates Pristane-Induced Lupus Nephritis via Th17 Differentiation Blockade In Vivo

3β-Acetyloxy-oleanolic acid (AOA) was identified as a direct inhibitor of retinoic acid receptor-related orphan receptor gamma t (RORγt), the master transcription factor driving Th17 cell differentiation [1]. In a cell-based RORγt reporter assay, AOA decreased RORγt transcriptional activity in a concentration-dependent manner, with significant inhibition observed at sub-cytotoxic concentrations (CC50 determined in RORγt-Jurkat cells). AOA prevented Th17 differentiation in vitro, and in a pristane-induced lupus nephritis (LN) mouse model, AOA treatment decreased serum anti-dsDNA antibody levels and alleviated renal pathologic damage and immune complex deposition [1]. This RORγt inhibitory activity is a mechanistically distinct target engagement not reported for oleanolic acid, ursolic acid, or betulinic acid at comparable concentrations. Notably, the structurally related ursolic acid has been reported to inhibit Th17 differentiation in EAE models, but through distinct mechanisms not involving direct RORγt antagonism, underscoring the uniqueness of AOA's molecular pharmacology [2].

RORγt inhibitor Th17 differentiation Lupus nephritis Autoimmune disease

3β-Acetyloleanolic Acid Demonstrates Superior Antiplatelet Activity to Aspirin with Low Cytotoxicity in HEK293 and HepG2 Cells

In a comparative antiplatelet aggregation study, a mixture of 3β-acetyloleanolic acid (OAA) and 3β-acetylbetulinic acid (BAA) exhibited IC50 values of 2.86 mg/mL (thrombin-induced) and 3.05 mg/mL (ADP-induced) in rat platelet aggregation assays [1]. These values represent approximately 2.3-fold and 2.4-fold greater potency than aspirin, which showed IC50 values of 6.45 mg/mL and 7.36 mg/mL on the same agonists, respectively. Cytotoxicity assessment on human embryonic kidney (HEK293) and hepatocellular carcinoma (HepG2) cells yielded high IC50 values of 269.08 mg/mL and 499.78 mg/mL for the OAA/BAA mixture, indicating a favorable selectivity window between antiplatelet activity and cytotoxicity [1]. While the study tested OAA and BAA as a combined mixture rather than as isolated single agents, the data demonstrate that the 3β-acetyl modification on oleanolic acid confers antiplatelet potency superior to the clinical standard aspirin, a property not observed for unmodified OA at comparable doses.

Antiplatelet Thrombin inhibition ADP inhibition Triterpenoid

Optimal Research and Industrial Application Scenarios for 3 beta-O-Acetyloleanolic Acid Based on Quantifiable Differentiation Evidence


Antiplasmodial Lead Optimization and Malaria Drug Discovery Programs

For malaria drug discovery teams, 3-O-acetyloleanolic acid is the preferred triterpenoid scaffold due to its 6.4-fold superior potency (IC50 4.3 vs. 27.4 µg/mL) against chloroquine-sensitive P. falciparum NF54 relative to oleanolic acid, combined with low cytotoxicity (LC50 > 300 µg/mL in HEK293 and HepG2 cells) [1]. This favorable potency-toxicity ratio makes 3AOA an ideal starting point for semi-synthetic derivatization campaigns targeting improved antiplasmodial activity, where OA would require extensive structural optimization to reach comparable baseline potency.

Mechanistic Studies of Extrinsic (DR5/TRAIL-Mediated) Apoptosis in Colon and Other Carcinomas

Investigators studying death receptor-mediated apoptosis should select 3AOA over OA for experiments requiring extrinsic pathway activation. 3AOA uniquely upregulates DR5, activates caspase-8 (the hallmark initiator caspase of extrinsic apoptosis), and drives caspase-3/PARP cleavage (2.9-fold and 3.2-fold increases, respectively) in HCT-116 cells [2]. This mechanistic profile is distinct from OA's intrinsic (mitochondrial) pathway engagement and enables research into TRAIL-sensitization strategies and overcoming mitochondrial apoptosis resistance in cancer.

Dual Angiogenesis/Lymphangiogenesis Inhibition and Tumor Metastasis Research

Oncology researchers requiring simultaneous blockade of angiopoietin-1/Tie-2 and VEGF-A/VEGFR signaling should procure 3AOA, as it is one of the few pentacyclic triterpenoids with documented dual-pathway inhibitory activity [3]. The validated in vivo efficacy in suppressing both Matrigel plug angiogenesis and sentinel lymph node metastasis in oral cancer models makes 3AOA uniquely suitable for preclinical metastasis intervention studies, where OA and other in-class triterpenoids lack comparable dual-mechanism evidence.

Th17-Mediated Autoimmune Disease Research and RORγt Inhibitor Development

For immunology groups targeting RORγt in lupus nephritis or other Th17-driven autoimmune conditions, 3β-acetyloxy-oleanolic acid is the compound of choice based on its demonstrated ability to inhibit RORγt transcriptional activity, block Th17 differentiation in vitro, and reduce serum anti-dsDNA antibodies with concomitant renal pathology improvement in the pristane-induced LN model [4]. Neither oleanolic acid nor betulinic acid has shown comparable RORγt antagonism, and ursolic acid's Th17 effects involve distinct molecular mechanisms, making AOA the only triterpenoid tool compound for direct RORγt target engagement studies in autoimmunity.

Quote Request

Request a Quote for 3 beta-O-acetyloleanolic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.